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molecular formula C18H21NO2 B8315132 (+/-)-3-(6-Methoxy-naphthalen-2-yl)-1-aza-bicyclo[2.2.2]octan-3-ol

(+/-)-3-(6-Methoxy-naphthalen-2-yl)-1-aza-bicyclo[2.2.2]octan-3-ol

Cat. No. B8315132
M. Wt: 283.4 g/mol
InChI Key: KXWWZQUUQJGBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022081B2

Procedure details

Butyllithium (2.5 M, 1.86 ml, 4.64 mmol) was added to a mixture of 2-bromo-6-methoxynaphthalene (1.0 g, 4.22 mmol) and diethyl ether (10 ml) at 20° C. The temperature was kept below 35° C. for 30 min. The mixture was cooled to −70° C. and 3-quinuclidinone (0.53 g, 4.22 mmol) was added at −70° C. The mixture was stirred at −70° C. for 1 h. The mixture was allowed to reach room temperature. Water (1 ml) was added followed by aqueous sodium hydroxide (1 M, 10 ml). The crystalline product was filtered and was washed with cold diethyl ether (2 ml). Yield 0.49 g (41%). Mp >330° C.
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[CH:13]=2)[CH:8]=1.[N:19]12[CH2:26][CH2:25][CH:22]([CH2:23][CH2:24]1)[C:21](=[O:27])[CH2:20]2.[OH-].[Na+]>O.C(OCC)C>[CH3:18][O:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:21]1([OH:27])[CH:22]3[CH2:25][CH2:26][N:19]([CH2:24][CH2:23]3)[CH2:20]1)[CH:16]=[CH:15]2 |f:3.4|

Inputs

Step One
Name
Quantity
1.86 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered
WASH
Type
WASH
Details
was washed with cold diethyl ether (2 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)C1(CN2CCC1CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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